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molecular formula C11H12O3 B182573 Methyl 3-allyl-4-hydroxybenzoate CAS No. 53596-60-4

Methyl 3-allyl-4-hydroxybenzoate

Cat. No. B182573
M. Wt: 192.21 g/mol
InChI Key: FTYBXQLBLMKHFS-UHFFFAOYSA-N
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Patent
US07622451B2

Procedure details

A mixture of methyl-4-allyloxy-benzoate (4.74 g, 24.7 mmol) in N,N-diethylaniline (10 mL) was heated at reflux for 48 hours and cooled to room temperature. The mixture was diluted with diethyl ether (50 mL), washed with aqueous HCl (10% v/v, 3×20 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (10:1→5:1, hexanes:EtOAc) to afford 5 (3.55 g, 75%) as an off-white solid: 1H NMR (CDCl3, 400 MHz) δ 7.86-7.84 (m, 2H), 6.85 (dd, J=2.8, 7.7 Hz, 1H), 6.07-5.95 (m, 1H), 5.68 (s, 1H), 5.21-5.15 (m, 2H), 3.88 (s, 3H), 3.45 (d, J=6.3 Hz, 2H).
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([O:10]CC=C)=[CH:6][CH:5]=1.C(N(CC)[C:18]1[CH:23]=CC=C[CH:19]=1)C>C(OCC)C>[CH2:23]([C:8]1[CH:9]=[C:4]([CH:5]=[CH:6][C:7]=1[OH:10])[C:3]([O:2][CH3:1])=[O:14])[CH:18]=[CH2:19]

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCC=C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
WASH
Type
WASH
Details
washed with aqueous HCl (10% v/v, 3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (10:1→5:1, hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(C(=O)OC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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